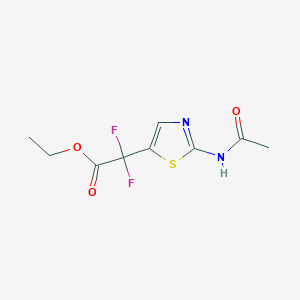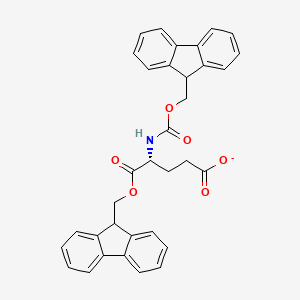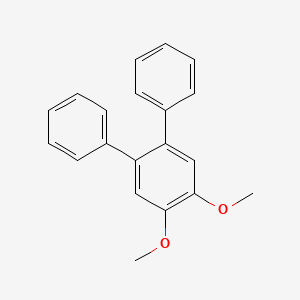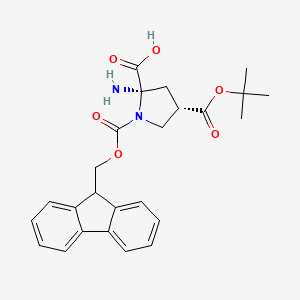![molecular formula C10H9F3O5S B14116927 Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester CAS No. 125261-30-5](/img/structure/B14116927.png)
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is a chemical compound known for its unique properties and applications in various fields This compound is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a trifluoromethylating agent. One common method involves the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with temperature and pressure conditions optimized for maximum efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted benzoic acid derivatives from substitution reactions .
Applications De Recherche Scientifique
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester involves its ability to act as a trifluoromethylating agent. The trifluoromethyl group can be transferred to various substrates, leading to the formation of new chemical bonds. This process often involves the formation of reactive intermediates, such as radicals or carbanions, which facilitate the transfer of the trifluoromethyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the sulfonyl group.
4-(Trifluoromethyl)benzoic acid: Similar but without the ester group.
Uniqueness
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability, making it a valuable compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
125261-30-5 |
|---|---|
Formule moléculaire |
C10H9F3O5S |
Poids moléculaire |
298.24 g/mol |
Nom IUPAC |
ethyl 4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3 |
Clé InChI |
IMOXRQSICNVOFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanone, 1-[4-(1-heptynyl)phenyl]-](/img/structure/B14116879.png)
![2-cyano-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B14116881.png)
![3-[4-(2-Methoxyphenyl)sulfanylphenyl]prop-2-enoic acid](/img/structure/B14116886.png)

![2-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14116900.png)
![3-benzyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzo[4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116907.png)
![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)

![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
